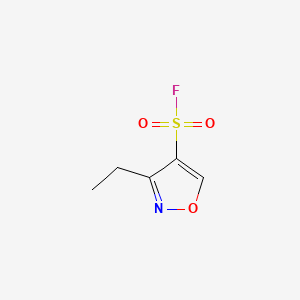

3-Ethyl-1,2-oxazole-4-sulfonyl fluoride

描述

Contextualization of 1,2-Oxazole Derivatives within Heterocyclic Chemistry Research

The 1,2-oxazole, an isomer of oxazole (B20620), is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. wikipedia.orgrsc.org This structural motif is a key constituent in a multitude of biologically active compounds and functional materials. tandfonline.comaip.orgontosight.ai The inherent properties of the oxazole ring, such as its planarity, aromaticity, and ability to participate in various non-covalent interactions like hydrogen bonding and π–π stacking, make it a valuable scaffold in medicinal chemistry and materials science. rsc.orgtandfonline.com

Derivatives of 1,2-oxazole are known to exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net Their utility also extends to agrochemicals and as versatile intermediates in organic synthesis. rsc.orgtandfonline.com The regiochemistry of substitution on the oxazole ring allows for fine-tuning of the molecule's steric and electronic properties, thereby influencing its reactivity and biological interactions.

Significance of Sulfonyl Fluorides as Advanced Organic Reagents and Functional Groups

Sulfonyl fluorides have emerged from relative obscurity to become a privileged functional group in modern organic chemistry. ccspublishing.org.cnrsc.org Their prominence is largely due to a unique balance of high stability and tunable reactivity. researchgate.netsigmaaldrich.com Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable to a wide range of reaction conditions, including aqueous environments and harsh reagents. ccspublishing.org.cn This stability, however, is coupled with a potent electrophilicity at the sulfur atom, which can be unleashed under specific conditions to react with a variety of nucleophiles. ccspublishing.org.cn

This distinctive reactivity profile has led to the widespread application of sulfonyl fluorides in several key areas:

Covalent Inhibitors and Chemical Probes: In chemical biology and drug discovery, sulfonyl fluorides are utilized as "warheads" to form stable covalent bonds with specific amino acid residues (such as serine, threonine, lysine, and tyrosine) in proteins. ccspublishing.org.cnrsc.orgacs.org This allows for the targeted inhibition of enzymes and the development of sophisticated chemical probes to study biological systems. rsc.orgenamine.net

SuFEx Click Chemistry: The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a concept championed by Nobel laureate K. Barry Sharpless, has established sulfonyl fluorides as key connectors in this next-generation click chemistry platform. ccspublishing.org.cnsigmaaldrich.com SuFEx reactions are characterized by their high efficiency, broad scope, and formation of robust linkages, making them invaluable in materials science, polymer chemistry, and bioconjugation. ccspublishing.org.cn

The table below summarizes some key properties of sulfonyl fluorides.

| Property | Description |

| Stability | High thermal and hydrolytic stability compared to other sulfonyl halides. ccspublishing.org.cn |

| Reactivity | Act as electrophiles, reacting with various nucleophiles (O, N, C, S-nucleophiles). ccspublishing.org.cnsigmaaldrich.com |

| Bond Strength | The S-F bond is strong, contributing to the compound's stability. acs.org |

| Applications | Covalent probes, drug discovery, SuFEx click chemistry, materials science. ccspublishing.org.cnrsc.org |

Rationale for Research on 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride: Bridging Oxazole and Sulfonyl Fluoride Chemistries

The rationale for investigating this compound lies in the synergistic potential of combining the 1,2-oxazole core with the sulfonyl fluoride functional group. This molecular design is predicated on the hypothesis that the resulting compound will possess novel properties and reactivity patterns that are distinct from its individual components.

Key Research Drivers:

Novel Chemical Probes: By attaching a sulfonyl fluoride "warhead" to a 1,2-oxazole scaffold, researchers aim to create new classes of covalent probes. The oxazole ring can be further functionalized to modulate properties such as solubility, cell permeability, and target recognition, while the sulfonyl fluoride provides the covalent bonding capability.

Scaffolds for Drug Discovery: The proven biological relevance of the oxazole nucleus suggests that this compound could serve as a foundational structure for the development of new therapeutic agents. The sulfonyl fluoride group could act as a covalent binder to a biological target, potentially leading to drugs with high potency and prolonged duration of action.

Building Blocks for Materials Science: As a bifunctional molecule, this compound can be envisioned as a monomer or cross-linking agent in the synthesis of advanced polymers and materials via SuFEx chemistry. The oxazole unit could impart specific optical, electronic, or thermal properties to the resulting materials.

The synthesis of such heterocyclic sulfonyl fluorides is an active area of research, with various methods being developed to introduce the sulfonyl fluoride moiety onto aromatic and heteroaromatic rings. researchgate.netmdpi.com The exploration of this compound represents a logical progression in this field, promising to unlock new avenues in organic synthesis, chemical biology, and materials science.

Structure

3D Structure

属性

分子式 |

C5H6FNO3S |

|---|---|

分子量 |

179.17 g/mol |

IUPAC 名称 |

3-ethyl-1,2-oxazole-4-sulfonyl fluoride |

InChI |

InChI=1S/C5H6FNO3S/c1-2-4-5(3-10-7-4)11(6,8)9/h3H,2H2,1H3 |

InChI 键 |

IUPSWWPJSMNRML-UHFFFAOYSA-N |

规范 SMILES |

CCC1=NOC=C1S(=O)(=O)F |

产品来源 |

United States |

Reactivity and Mechanistic Investigations of 3 Ethyl 1,2 Oxazole 4 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group in 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride is a cornerstone of its utility in synthetic chemistry, primarily through its engagement in SuFEx reactions. This class of reactions, championed by Nobel laureate K. Barry Sharpless, leverages the unique stability and reactivity of the sulfur-fluorine bond. pharmaguideline.comnumberanalytics.com Unlike other sulfonyl halides, sulfonyl fluorides exhibit remarkable resistance to hydrolysis and reduction, yet can be activated to react with a wide array of nucleophiles under specific catalytic conditions. numberanalytics.comnih.gov

The activation of the S-F bond in sulfonyl fluorides is a critical step for nucleophilic substitution and can be achieved through several mechanisms. One common approach involves the use of Lewis acids, which coordinate to the oxygen or fluorine atoms of the sulfonyl group. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. nih.govdatapdf.com For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to effectively activate sulfonyl fluorides for reaction with amines. nih.govdatapdf.comwikipedia.org

Another key activation strategy relies on the interaction with silylating agents. The high affinity of silicon for fluorine provides a thermodynamic driving force for the reaction. In these cases, a fluoride ion can be transferred from the sulfonyl fluoride to the silicon reagent, generating a more reactive sulfonyl electrophile. Hydrogen bonding interactions can also play a role in activating the S-F bond, particularly in reactions with amine nucleophiles where a concerted deprotonation of the amine can lower the activation barrier for the SuFEx reaction.

A variety of catalytic systems have been developed to facilitate SuFEx reactions. These can be broadly categorized into base-catalyzed and Lewis acid-catalyzed systems.

Base-Catalyzed Systems: Organic bases are widely employed as catalysts in SuFEx reactions. The catalytic activity of these bases generally correlates with their pKaH values. researchgate.net Common bases include tertiary amines like triethylamine (B128534) (Et₃N), amidines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and phosphazenes. researchgate.netresearchgate.net These bases can function by deprotonating the nucleophile, thereby increasing its reactivity, or by directly interacting with the sulfonyl fluoride. researchgate.net For instance, DBU is a highly efficient catalyst for silicon-mediated SuFEx reactions. researchgate.net Bifluoride salts have also been identified as effective catalysts. researchgate.net

Lewis Acid-Catalyzed Systems: Lewis acids activate the sulfonyl fluoride by withdrawing electron density from the sulfur atom, as previously mentioned. Calcium triflimide is a notable example, enabling the synthesis of sulfonamides from sulfonyl fluorides and amines under mild conditions. nih.govdatapdf.comwikipedia.org The use of Lewis acids is particularly advantageous when dealing with less nucleophilic amines. datapdf.com

The choice of catalyst is crucial and depends on the specific reactivity of the sulfonyl fluoride and the nucleophile. researchgate.netresearchgate.net

Table 1: Catalytic Systems for SuFEx Reactions

| Catalyst Type | Example Catalyst | Mechanism of Action | Typical Nucleophiles |

|---|---|---|---|

| Base-Catalyzed | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Deprotonation of nucleophile; activation of S-F bond | Alcohols, Silyl (B83357) Ethers |

| Triethylamine (Et₃N) | Deprotonation of nucleophile | Amines, Alcohols | |

| Potassium Bifluoride (KHF₂) | Fluoride exchange | Silyl Ethers | |

| Lewis Acid-Catalyzed | Calcium Triflimide [Ca(NTf₂)₂] | Coordination to sulfonyl group, increasing electrophilicity of sulfur | Amines |

The SuFEx chemistry of sulfonyl fluorides allows for the formation of stable linkages with a broad range of nucleophiles.

Amines: The reaction of sulfonyl fluorides with primary and secondary amines yields sulfonamides, a common motif in pharmaceuticals. datapdf.comwikipedia.org While this reaction can be sluggish, the use of appropriate catalysts like calcium triflimide can significantly improve yields and reaction times. nih.govdatapdf.comwikipedia.org Even weakly nucleophilic anilines can be successfully coupled with sulfonyl fluorides in the presence of a Lewis acid catalyst. datapdf.comwikipedia.org

Alcohols and Phenols: Alcohols and phenols can react with sulfonyl fluorides to form sulfonate esters. This transformation often requires activation, for example, through the use of a strong base or by converting the alcohol to a more reactive silyl ether. researchgate.nettandfonline.com The development of "Accelerated SuFEx Click Chemistry" (ASCC) using a combination of a strong guanidine (B92328) base and a silazane has enabled the direct and efficient coupling of alcohols with sulfonyl fluorides. researchgate.nettandfonline.com

Silyl Ethers: Aryl silyl ethers are classic nucleophiles in SuFEx reactions, reacting with sulfonyl fluorides to produce aryl sulfonates. researchgate.net The formation of the highly stable Si-F bond provides a strong thermodynamic driving force for this reaction. The reaction rate can be influenced by the steric bulk of the silyl group, with less hindered silyl ethers reacting more rapidly. researchgate.net

Table 2: Scope of SuFEx Reactions of Sulfonyl Fluorides with Various Nucleophiles

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines | Sulfonamides | Lewis acid catalysis (e.g., Ca(NTf₂)₂) or strong base/heating |

| Alcohols/Phenols | Sulfonate Esters | Base catalysis (e.g., DBU, Et₃N), often in the presence of a silylating agent |

| Silyl Ethers | Sulfonate Esters | Base catalysis (e.g., DBU) or fluoride catalysis |

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole, or isoxazole (B147169), ring is an important heterocyclic motif found in many biologically active compounds. datapdf.com Its reactivity is dictated by the arrangement of the nitrogen and oxygen heteroatoms, which influences the electron distribution within the ring.

Electrophilic Reactivity: The 1,2-oxazole ring is generally considered to be electron-deficient, making electrophilic aromatic substitution challenging. pharmaguideline.comresearchgate.net The presence of the electronegative nitrogen and oxygen atoms deactivates the ring towards attack by electrophiles. However, the introduction of electron-donating substituents can facilitate such reactions, which typically occur at the C4 position. pharmaguideline.com

Nucleophilic Reactivity: Nucleophilic attack on the 1,2-oxazole ring is more common, particularly when the ring is substituted with electron-withdrawing groups. The C5 position is often the most susceptible to nucleophilic attack. However, in many cases, nucleophilic attack can lead to ring-opening rather than substitution. pharmaguideline.com Deprotonation at the C5 position can be achieved with strong bases, creating a nucleophilic center for subsequent reactions.

The functionalization of the 1,2-oxazole core can be achieved through various synthetic strategies. One of the most common methods for constructing the 1,2-oxazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). datapdf.com This approach allows for the introduction of substituents at various positions on the ring.

Another powerful method for synthesizing functionalized 1,2-oxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. datapdf.com This method provides a high degree of control over the regiochemistry of the resulting oxazole (B20620).

Once the 1,2-oxazole ring is formed, further derivatization can be accomplished. For instance, substituents on the ring can be modified through standard functional group transformations. The presence of the ethyl group at the C3 position and the sulfonyl fluoride at the C4 position in this compound already represents a functionalized oxazole core. The ethyl group could potentially be functionalized through radical reactions, while the sulfonyl fluoride group, as discussed, is a handle for a wide range of SuFEx reactions.

Table 3: Methods for Functionalization of the 1,2-Oxazole Ring

| Method | Description | Position of Functionalization |

|---|---|---|

| Ring Synthesis | Reaction of a β-enamino ketoester with hydroxylamine hydrochloride. | C3, C4, C5 |

| 1,3-Dipolar cycloaddition of a nitrile oxide with an alkyne. | C3, C4, C5 | |

| Post-Ring Formation | Modification of existing substituents. | Dependent on initial substituents |

| Deprotonation followed by reaction with an electrophile. | Typically C5 |

Interplay Between the Sulfonyl Fluoride and Oxazole Ring Reactivity

The chemical behavior of this compound is dictated by the electronic and steric interplay between the heterocyclic oxazole ring and the strongly electron-withdrawing sulfonyl fluoride group. The oxazole ring itself possesses a unique reactivity profile, with the nitrogen atom at position 2 being basic and susceptible to protonation or alkylation, and the carbon atoms being susceptible to both electrophilic and nucleophilic attack depending on the reaction conditions and the nature of other substituents. pharmaguideline.comsemanticscholar.org

The sulfonyl fluoride moiety at the 4-position is a powerful electron-withdrawing group, which will significantly influence the electron density distribution within the oxazole ring. This is anticipated to decrease the basicity of the nitrogen atom and deactivate the ring towards electrophilic substitution. pharmaguideline.com Conversely, the electrophilicity of the sulfur atom in the sulfonyl fluoride group makes it a target for nucleophilic attack, a characteristic reactivity for this functional group.

The reactivity and selectivity of this compound in chemical transformations will be governed by a combination of steric and electronic effects imparted by its constituent groups.

Electronic Effects:

The ethyl group at the 3-position is an electron-donating group, which can partially counteract the electron-withdrawing effect of the sulfonyl fluoride at the 4-position. This donation of electron density could subtly modulate the reactivity of the oxazole ring.

The sulfonyl fluoride group, being strongly electron-withdrawing, will reduce the electron density of the oxazole ring, making it less susceptible to electrophilic attack. pharmaguideline.com The positions most affected would be C2 and C5.

The electrophilicity of the sulfur atom in the -SO2F group is enhanced by the electronegativity of the fluorine and oxygen atoms, making it a prime site for nucleophilic substitution reactions.

Steric Effects:

The ethyl group at the 3-position can exert steric hindrance, potentially influencing the approach of reagents to the adjacent sulfonyl fluoride group at C4 and the nitrogen atom at N2.

The bulk of the sulfonyl fluoride group itself can also direct the regioselectivity of reactions by sterically shielding the C4 and C5 positions of the oxazole ring.

The combination of these effects will likely lead to a nuanced reactivity profile. For instance, in reactions involving nucleophilic attack on the sulfonyl fluoride, the steric bulk of the adjacent ethyl group might influence the reaction rate. In reactions targeting the oxazole ring, the electronic deactivation by the sulfonyl fluoride group will be a dominant factor.

In complex chemical transformations, the regioselectivity and chemoselectivity observed for this compound would be a direct consequence of the competing reactivities of the oxazole ring and the sulfonyl fluoride group.

Regioselectivity:

Reactions at the Oxazole Ring: For reactions such as deprotonation followed by electrophilic quench, the regioselectivity will be influenced by the acidity of the ring protons. The electron-withdrawing sulfonyl fluoride group is expected to increase the acidity of the proton at C5, making it a likely site for initial deprotonation. rsc.org

Reactions at the Sulfonyl Fluoride: Nucleophilic attack will selectively occur at the sulfur atom of the sulfonyl fluoride group.

Chemoselectivity:

In the presence of a reagent that is both a strong nucleophile and a strong base, a competition between nucleophilic attack at the sulfonyl fluoride and deprotonation of the oxazole ring could occur. The outcome would depend on the specific reaction conditions (temperature, solvent, nature of the reagent).

In multi-step syntheses, the differential reactivity of the two moieties can be exploited. For example, the sulfonyl fluoride could be transformed into a sulfonamide via reaction with an amine, leaving the oxazole ring intact for subsequent modification.

It is plausible that under certain conditions, intramolecular reactions could also be observed, where a nucleophilic center generated on a side chain attached to the oxazole ring could attack the sulfonyl fluoride group.

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Complex Structure Assignment

The elucidation of reaction mechanisms and the unambiguous assignment of complex structures involving this compound would heavily rely on a suite of advanced spectroscopic techniques.

To understand the mechanistic pathways of reactions involving this compound, the identification of transient intermediates and the characterization of transition states are crucial.

NMR Spectroscopy: Low-temperature NMR experiments could be employed to observe and characterize thermally unstable reaction intermediates. The use of 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in determining the connectivity of these transient species.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify charged intermediates in a reaction mixture.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the geometries and energies of intermediates and transition states, and thus provide theoretical support for experimentally observed reactivity and selectivity.

The three-dimensional structure, including conformational preferences and stereochemistry, of this compound and its derivatives, would be determined using a combination of spectroscopic and computational methods.

NMR Spectroscopy: The analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data from 1D and 2D NOESY experiments can provide insights into the preferred conformation of the ethyl group relative to the oxazole ring and can be used to determine the relative stereochemistry in reaction products. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule.

Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to explore the conformational landscape of the molecule and predict the most stable conformers. researchgate.net

Below is an illustrative table of expected spectroscopic data for this compound, based on general knowledge of similar structures.

| Spectroscopic Data | Expected Values for this compound |

| ¹H NMR | δ (ppm): ~1.3 (t, 3H, CH₃), ~2.8 (q, 2H, CH₂), ~8.5 (s, 1H, C5-H) |

| ¹³C NMR | δ (ppm): ~12 (CH₃), ~20 (CH₂), ~115 (C5), ~150 (C4), ~165 (C3) |

| ¹⁹F NMR | A singlet in the characteristic region for sulfonyl fluorides. |

| IR (cm⁻¹) | ~1420 & ~1215 (S=O stretching), ~1150 (C-O-N stretching) |

| Mass Spec (EI) | Molecular ion peak corresponding to C₅H₆FNO₃S |

Computational and Theoretical Studies of 3 Ethyl 1,2 Oxazole 4 Sulfonyl Fluoride

Electronic Structure and Bonding Analysis

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Optimization

Future computational studies would likely employ Ab Initio and Density Functional Theory (DFT) methods to determine the optimized molecular geometry of 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride (B91410). These calculations would provide crucial data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its three-dimensional structure. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP, M06-2X) with appropriate basis sets (e.g., 6-31G*, cc-pVTZ) would be instrumental in achieving a high level of theoretical accuracy.

Molecular Orbital Analysis and Charge Distribution Studies

Once the structure is optimized, a detailed analysis of the molecule's electronic properties would be possible. This would involve the examination of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack. Furthermore, calculations of atomic charges using methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis would reveal the charge distribution across the molecule, identifying electron-rich and electron-deficient sites.

Theoretical Investigations of Reaction Mechanisms and Transition States

Energetic Profiles and Reaction Pathways of Key Transformations

Theoretical chemistry could be employed to investigate the mechanisms of reactions involving 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride. By mapping the potential energy surface, researchers could elucidate the step-by-step pathways of key transformations. This would involve locating and characterizing the transition state structures for each elementary step of a proposed reaction. Calculating the activation energies would provide quantitative insights into the reaction kinetics, helping to predict reaction rates and feasibility under different conditions.

Computational Modeling of Catalytic Cycles

Should this compound be involved in catalyzed reactions, computational modeling would be an invaluable tool for understanding the catalytic cycle. DFT calculations, for instance, could be used to model the interaction of the substrate with a catalyst, identify key intermediates, and determine the energetics of the entire catalytic process. This would aid in optimizing reaction conditions and in the rational design of more efficient catalysts.

Prediction of Reactivity and Selectivity Parameters

Building upon the electronic structure analysis, various reactivity and selectivity parameters could be computationally predicted. Conceptual DFT provides a framework for calculating global reactivity descriptors such as chemical hardness, softness, and electronegativity, which offer a general measure of a molecule's stability and reactivity. Local reactivity descriptors, such as Fukui functions, would allow for the prediction of regioselectivity in chemical reactions by identifying the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available research focusing on the specific computational and theoretical studies requested for the chemical compound this compound.

While general information exists for related chemical structures such as oxazoles, sulfonamides, and sulfonyl fluorides, the specific combination and ethyl substitution of the target compound, this compound, does not appear in the accessible scientific literature within the scope of the requested computational and theoretical studies.

Consequently, the generation of a detailed article with the specified sections and data tables is not possible at this time due to the absence of foundational research on this compound.

Applications of 3 Ethyl 1,2 Oxazole 4 Sulfonyl Fluoride in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The 1,2-oxazole (isoxazole) ring is a well-established pharmacophore and a versatile synthetic intermediate found in numerous natural products and pharmaceutical agents. lifechemicals.com Its incorporation into a molecular structure can impart desirable physicochemical and biological properties. The presence of an ethyl group at the 3-position and a sulfonyl fluoride (B91410) at the 4-position of the oxazole (B20620) ring in "3-Ethyl-1,2-oxazole-4-sulfonyl fluoride" provides distinct points for molecular elaboration.

While specific total syntheses employing this compound as a building block are not prominently reported, the general utility of functionalized oxazoles is widely recognized. lifechemicals.comchemrxiv.org They can serve as precursors to β-amino alcohols, γ-amino alcohols, and other valuable synthetic intermediates through ring-opening reactions. The ethyl group offers a lipophilic handle, while the sulfonyl fluoride group provides a reactive site for introducing diversity, making this compound a potentially valuable scaffold for creating libraries of complex molecules for drug discovery and materials science.

Role as a Reagent for Selective Functionalization

The sulfonyl fluoride moiety is the key reactive center in this compound, enabling its use as a reagent for the selective functionalization of various molecules.

The direct participation of the sulfonyl fluoride group in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), or carbon-fluorine (C-F) bonds is not its primary mode of reactivity. However, the oxazole ring itself can be a precursor for functionalities that do engage in such bond formations. For instance, metallation of the oxazole ring, followed by cross-coupling reactions, is a common strategy for C-C and C-N bond formation. The sulfonyl fluoride group, being relatively stable under many reaction conditions, would likely be well-tolerated during such transformations on other parts of the molecule.

While sulfonyl fluorides are not typically used for direct C-F bond formation, late-stage fluorination is a critical tool in medicinal chemistry. nih.gov The development of novel reagents and methods for selective fluorination is an active area of research.

The hallmark of sulfonyl fluoride reactivity lies in its ability to undergo nucleophilic substitution at the sulfur atom, leading to the formation of stable sulfur-carbon (S-C), sulfur-nitrogen (S-N), and sulfur-oxygen (S-O) bonds. This reactivity is the cornerstone of SuFEx chemistry. nih.gov

When this compound reacts with appropriate nucleophiles, the following linkages can be formed:

S-N Bond Formation: Reaction with primary or secondary amines yields stable sulfonamides. This is a widely used transformation in medicinal chemistry for the synthesis of bioactive compounds. nih.gov

S-O Bond Formation: Reaction with alcohols or phenols in the presence of a base affords sulfonate esters.

S-C Bond Formation: While less common, reactions with certain carbon nucleophiles can lead to the formation of sulfones.

The table below illustrates the potential products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent | Product Class |

| Amine | R₂NH | Sulfonamide |

| Alcohol | R'OH | Sulfonate Ester |

| Phenol | ArOH | Aryl Sulfonate Ester |

Integration into Modular and Click Chemistry Platforms

The concept of "click chemistry" emphasizes the use of highly reliable and modular reactions for the rapid synthesis of new chemical entities. The SuFEx process, featuring the reactivity of sulfonyl fluorides, is a prime example of a next-generation click reaction. nih.govmonash.edu

Sulfur(VI) Fluoride Exchange (SuFEx) has become a powerful tool for connecting molecular modules. nih.govnih.gov The sulfonyl fluoride group of this compound makes it an ideal candidate for SuFEx-enabled ligation. This compound can be "clicked" with molecules containing nucleophilic groups such as primary or secondary amines and phenols to form robust sulfonamide and sulfonate ester linkages, respectively. nih.gov

This modular approach allows for the rapid assembly of diverse molecular structures by combining the 3-ethyl-1,2-oxazole-4-sulfonyl core with a variety of other building blocks. This strategy is particularly valuable in fragment-based drug discovery, where small, functionalized molecules are linked together to create potent and selective inhibitors. nih.gov

The general scheme for a SuFEx reaction involving an amine is depicted below:

3-Ethyl-1,2-oxazole-4-SO₂F + R₂NH → 3-Ethyl-1,2-oxazole-4-SO₂NR₂ + HF

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. mdpi.comnih.gov While specific MCRs involving this compound are not well-documented, its bifunctional nature (an electrophilic sulfonyl fluoride and a heterocyclic core) suggests its potential as a component in such reactions.

For instance, one could envision a reaction where the oxazole nitrogen participates in a cycloaddition or condensation, while the sulfonyl fluoride is trapped by a nucleophile present in the reaction mixture. The development of novel MCRs is a continuous effort in organic synthesis, and versatile building blocks like this compound could play a role in the discovery of new, efficient synthetic methodologies.

Following a comprehensive search for "this compound," no specific research findings detailing its applications in Diversity-Oriented Synthesis (DOS) or its derivatization to advanced functional molecules for research purposes could be located.

The search yielded information on a variety of other sulfonyl fluoride-containing compounds and their applications in organic synthesis. These include the use of different heterocyclic sulfonyl fluorides in creating libraries of compounds and as versatile chemical probes. rsc.orgresearchgate.netchemrxiv.orgmdpi.com For instance, methodologies such as Diversity Oriented Clicking (DOC) have been developed using hubs like 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) to generate diverse molecular frameworks. researchgate.netchemrxiv.org Additionally, the synthesis and utility of sulfonyl fluorides attached to other heterocyclic systems like triazoles and thiazoles are documented. chemrxiv.orgmdpi.comnih.govresearchgate.net

However, none of the retrieved scientific literature specifically mentions or provides data on the role of This compound in the context of the requested sections:

Derivatization to Advanced Functional Molecules for Research Purposes

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for this particular compound while strictly adhering to the provided outline.

Future Research Directions and Challenges for 3 Ethyl 1,2 Oxazole 4 Sulfonyl Fluoride Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the study of 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride (B91410) is the development of efficient and environmentally benign synthetic pathways. Current methodologies for the synthesis of heteroaryl sulfonyl fluorides often rely on multi-step procedures that may involve harsh reagents or produce significant waste. Future research should prioritize the development of novel synthetic strategies that are both high-yielding and sustainable.

| Potential Synthetic Approach | Key Reagents/Catalysts | Anticipated Advantages | Potential Challenges |

| From 3-Ethyl-1,2-oxazole-4-sulfonic acid | Fluorinating agents (e.g., SF4, XtalFluor) | Direct conversion | Harsh reaction conditions |

| From 3-Ethyl-1,2-oxazole-4-sulfonyl chloride | Nucleophilic fluorination (e.g., KF, CsF) | Milder conditions | Availability of precursor |

| Direct C-H sulfofluorination | Perfluoroalkanesulfonyl fluorides with a catalyst | High atom economy | Regioselectivity control |

Exploration of Unprecedented Reactivity Modes

The reactivity of 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride is expected to be multifaceted, owing to the presence of both the isoxazole (B147169) core and the sulfonyl fluoride group. The sulfonyl fluoride is a key functional group in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful reactions for building molecular connections. mdpi.com Future research should aim to explore the full potential of this compound in SuFEx and other transformations.

Investigating the reactivity of the isoxazole ring in the presence of the strongly electron-withdrawing sulfonyl fluoride group could reveal novel reaction pathways. For instance, the electrophilicity of the isoxazole carbons could be significantly altered, potentially leading to new nucleophilic addition or ring-opening reactions. Furthermore, the ethyl group at the 3-position could be a site for functionalization, allowing for the synthesis of a diverse library of derivatives with tailored properties. The development of catalytic methods to control the regioselectivity of these transformations will be a key challenge.

Advanced Computational Studies for Rational Molecular Design

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules. nih.govmdpi.com For this compound, advanced computational studies will be instrumental in guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to predict key molecular properties such as bond lengths, bond angles, and electronic distribution.

These computational models can also be used to investigate reaction mechanisms, helping to elucidate the transition states and intermediates involved in various transformations. This mechanistic insight is crucial for the rational design of new catalysts and the optimization of reaction conditions. Furthermore, computational screening of virtual libraries of this compound derivatives can help identify candidates with desirable properties for specific applications, such as in drug discovery or materials science. nih.gov

| Computational Method | Predicted Property/Application | Significance |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reaction energetics | Provides fundamental understanding of structure and reactivity. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Simulates the dynamic behavior of the molecule in different environments. |

| Virtual Screening | Prediction of biological activity or material properties | Accelerates the discovery of new applications. |

Expansion of Applications in Specialized Synthetic Methodologies

The unique structural features of this compound suggest its potential as a versatile building block in a range of specialized synthetic methodologies. Its application in SuFEx click chemistry is a particularly promising area for future exploration. rsc.org The robust nature of the sulfonyl fluoride group makes it an ideal handle for the construction of complex molecular architectures. nih.gov

Beyond SuFEx, this compound could find use in the synthesis of novel heterocyclic scaffolds. For example, cycloaddition reactions involving the isoxazole ring could lead to the formation of new polycyclic systems with interesting biological or material properties. researchgate.net The development of methodologies that leverage the unique reactivity of both the isoxazole and sulfonyl fluoride moieties in a synergistic manner will be a key focus of future research. The synthesis of novel sulfonamides and sulfonates from this precursor could also be a fruitful area of investigation. nih.govchemscene.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。